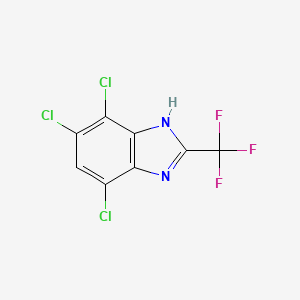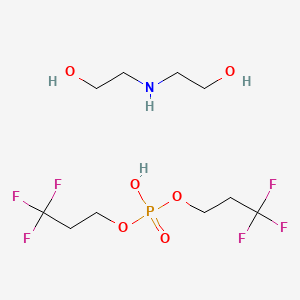
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the benzopyran moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzopyran and benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The exact mechanism may vary depending on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4-tri-O-acetyl-β-D-glucopyranosyl)oxy]-ethanone
Uniqueness
Compared to similar compounds, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one stands out due to its unique structural features, such as the presence of both benzodioxole and benzopyran moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C35H24O7 |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C35H24O7/c36-26-19-27(37)31-30(20-26)40-33(34(32(31)38)39-21-22-10-4-1-5-11-22)23-16-17-28-29(18-23)42-35(41-28,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20,36-37H,21H2 |
InChI-Schlüssel |
GMSIBGPYSUENIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)



![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)



